molecular formula C9H8BrN B1338972 3-(bromomethyl)-1H-indole CAS No. 50624-64-1

3-(bromomethyl)-1H-indole

Cat. No. B1338972
CAS RN: 50624-64-1
M. Wt: 210.07 g/mol
InChI Key: BVGPANPABBVZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(bromomethyl)-1H-indole is a brominated derivative of the indole moiety, which is a fundamental scaffold in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromomethyl group at the 3-position of the indole ring makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 3-(bromomethyl)-1H-indole derivatives can be achieved through various methods. One approach involves the reaction of 1H-indole with brominating agents to introduce the bromomethyl group at the 3-position. For instance, 1-benzoyl-3-bromomethylindole can be synthesized by reacting 1H-indole with brominating reagents, and this compound can further react with various nucleophiles to yield a wide range of indole alkaloids and pharmacologically important substances . Another method includes the condensation of 5-bromo-1H-indole-3-carbaldehyde with other reagents under reflux conditions to form different indole derivatives .

Molecular Structure Analysis

The molecular structure of 3-(bromomethyl)-1H-indole derivatives can be characterized using techniques such as X-ray diffraction (XRD), which provides detailed information about the crystal structure and intermolecular interactions. For example, the crystal structure of a related compound, (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3]indolizino[8,7-b]indole-15-carboxylate, was determined using XRD, revealing the presence of hydrogen bond interactions and C-H...π interactions that stabilize the molecular structure .

Chemical Reactions Analysis

3-(bromomethyl)-1H-indole and its derivatives can undergo various chemical reactions due to the presence of the reactive bromomethyl group. These reactions include nucleophilic substitutions, where the bromomethyl group can be replaced by other nucleophiles, leading to the formation of new indole derivatives. The reactivity of the bromomethyl group also allows for C-C and C-N coupling reactions, which are useful for constructing complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(bromomethyl)-1H-indole derivatives can be studied using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information on the functional groups, molecular geometry, and electronic structure of the compounds. For example, the compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was characterized by single crystal XRD, FTIR, FT-Raman, and NMR analysis, which confirmed the predicted geometry and provided insights into the vibrational and electronic properties of the molecule . Thermal analysis can also be used to assess the stability of these compounds, as demonstrated by the good thermal stability of a related indole derivative up to 215 °C .

Scientific Research Applications

Anticancer Properties

3-(bromomethyl)-1H-indole derivatives exhibit significant potential in anticancer research. A study identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, showing substantial selective cytotoxicity towards cancer cell lines. This compound demonstrated promising inhibition of glutathione S-transferase isozymes, suggesting its potential as a new anticancer agent (Yılmaz et al., 2020).

Synthesis and Functionalization

The synthesis and functionalization of 3-(bromomethyl)-1H-indole derivatives play a crucial role in producing biologically active compounds. For example, the synthesis of 3-Hydroxyl-bromo indoles, which are used in antitumor activities and as antipyretic analgesics, demonstrates the versatility of these compounds in medicinal chemistry (Wei, 2011).

Additionally, the generation and reactivity of Indole-2,3-quinodimethanes from N-acyl-2,3-bis(bromomethyl)indoles highlight their potential in intermolecular Diels-Alder reactions (Vice et al., 1989).

Pharmaceutical Intermediates

3-(bromomethyl)-1H-indole derivatives are key intermediates in synthesizing various pharmacologically important substances. The reaction of 1-Benzoyl-3-bromomethylindole with different nucleophiles can lead to a wide range of indole alkaloids, underscoring their significance in pharmaceutical chemistry (Nagarathnam, 1992).

Photophysical Studies and Fluorescence

New fluorescent indole derivatives synthesized from β-brominated dehydroamino acids show potential as fluorescent probes. Their high fluorescence quantum yields and sensitivity to solvent polarity indicate their suitability for various photophysical applications (Pereira et al., 2010).

Antibacterial Activity

3-(bromomethyl)-1H-indole derivatives also display antibacterial activity. A series of these compounds were found to have significant inhibitory effects on resistant strains of Staphylococcus aureus and other Gram-positive bacteria, suggesting a potential mechanism different from common antibiotics (Mahboobi et al., 2008).

Safety And Hazards

While specific safety data for 3-(bromomethyl)-1H-indole was not found, bromomethyl compounds can be hazardous. For example, 3-(Bromomethyl)pyridine hydrobromide causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(bromomethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGPANPABBVZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461940
Record name 3-(bromomethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(bromomethyl)-1H-indole

CAS RN

50624-64-1
Record name 3-(bromomethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(bromomethyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
3-(bromomethyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
3-(bromomethyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
3-(bromomethyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
3-(bromomethyl)-1H-indole
Reactant of Route 6
Reactant of Route 6
3-(bromomethyl)-1H-indole

Citations

For This Compound
12
Citations
Y Amino - Chemical and Pharmaceutical Bulletin, 2016 - jstage.jst.go.jp
Monatin, 4-hydroxy-4-(3-indolylmethyl)-glutamic acid, is a naturally occurring sweet amino acid. The (2R, 4R)-monatin isomer has been found to be the sweetest among its four …
Number of citations: 4 www.jstage.jst.go.jp
P Marchand, ML Borgne, M Duflos… - Pharmacy and …, 1998 - Wiley Online Library
The synthesis of 1‐(halobenzyl) and 1‐tosyl‐3‐(1H‐imidazol‐1‐ylmethyl)‐1H‐indoles, 1‐(halobenzyl) and 1‐tosyl‐3‐(1H‐1, 2, 4‐triazol‐1‐ylmethyl)‐1H‐indoles and 1‐(halobenzyl)‐3‐(…
Number of citations: 11 onlinelibrary.wiley.com
N Netz, T Opatz - The Journal of organic chemistry, 2016 - ACS Publications
… did not seem viable, a protected 3-bromomethyl-1H-indole was synthesized as an alternative … 3-Bromomethyl-1H-indole 22 could be readily prepared from indole (18) in 91% overall …
Number of citations: 45 pubs.acs.org
P MARCHAND, M DUFLOS, S ROBERT-PIESSARD - academia.edu
The synthesis of 1-(halobenzyl) and 1-tosyl-3-(IH-imidazol-1-ylmethy1)-lH-indoles, 1-(halobenzyl) and 1-tosyl-3-(1H-1, 2, 4-triazol-1-ylmethyl)-lH-indoles and 1-(halobenzy1)-3-(4H-1, 2, …
Number of citations: 0 www.academia.edu
D Schäfer, P Weiß, J Ermert… - European journal of …, 2016 - Wiley Online Library
18 F‐Labeled aromatic amino acids exhibit great potential for diagnostic applications using positron emission tomography. However, the introduction of 18 F into aromatic compounds …
W Kozanecka, L Mrówczyńska, T Pospieszny… - Steroids, 2015 - Elsevier
New gramine connections with bile acids (lithocholic, deoxycholic, cholic) and sterols (cholesterol, cholestanol) were synthesized. The structures of products were confirmed by spectral (…
Number of citations: 9 www.sciencedirect.com
BM Sanka, DM Tadesse, ET Bedada, ET Mengesha… - Bioorganic …, 2022 - Elsevier
In this paper, two series of novel multifunctional 1, 4-di (aryl/heteroaryl) substituted piperazine derivatives (6a-d & 7a-d) were synthesized, characterized, and evaluated for their …
Number of citations: 9 www.sciencedirect.com
MA Christiansen, AW Butler, AR Hill, MB Andrus - Synlett, 2009 - thieme-connect.com
The hydroxy ketone natural product kurasoin B is synthesized using a phase-transfer-catalyzed alkylation reaction with benzyloxyacetyl imidazole. A biscinchonidinium …
Number of citations: 27 www.thieme-connect.com
EW Reichenberg - 2012 - search.proquest.com
Throughout time, compounds from natural sources have provided humans with medicines, and recently become the structural inspiration for semisynthetic drugs. One arena that has …
Number of citations: 3 search.proquest.com
R Sawant - 2018 - search.proquest.com
Imminent threat of pandemics of influenza, along with increasing resistance of the virus to existing anti-viral drugs has posed a need for development of an anti-viral that possesses a …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.